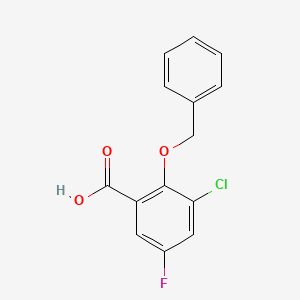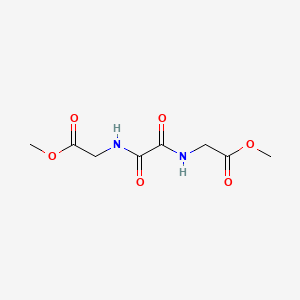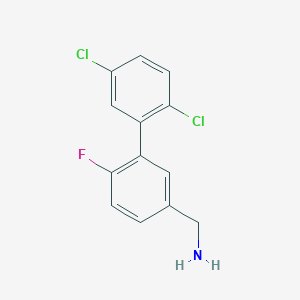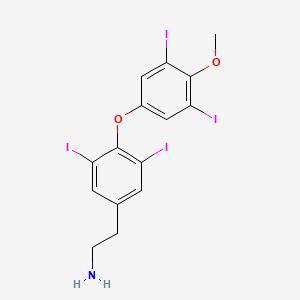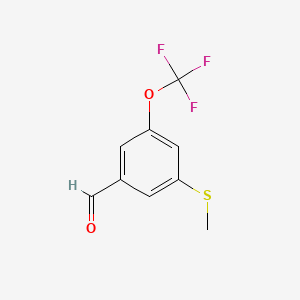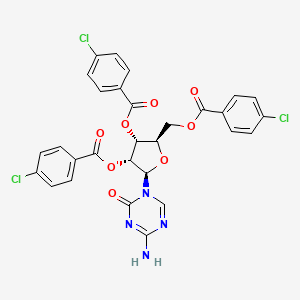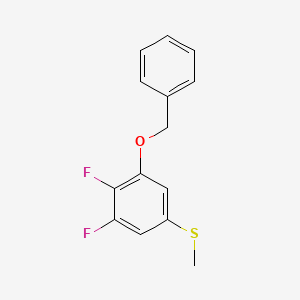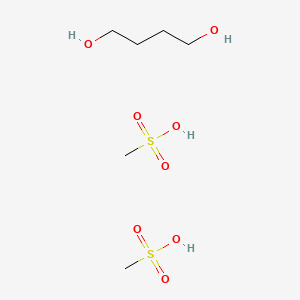
Butane-1,4-diol; methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diol and methanesulfonic acid are two distinct chemical compounds with significant industrial and scientific applicationsIt is a colorless, viscous liquid that is miscible with water and commonly used as a solvent and in the production of plastics, elastic fibers, and polyurethanes . Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and used as a catalyst in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Butane-1,4-diol
From Acetylene and Formaldehyde: Acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce butane-1,4-diol.
From Maleic Anhydride: Maleic anhydride is first converted to the methyl maleate ester, which is then hydrogenated to produce butane-1,4-diol.
Biological Route: A genetically modified organism can be used to produce butane-1,4-diol via the biosynthesis of 4-hydroxybutyrate.
-
Methanesulfonic Acid
From Methane and Sulfur Trioxide: Methane is sulfonated with sulfur trioxide to produce methanesulfonic acid.
Análisis De Reacciones Químicas
-
Butane-1,4-diol
-
Methanesulfonic Acid
Esterification and Alkylation: Methanesulfonic acid is used as a Brønsted acid catalyst in esterification and alkylation reactions.
Electrochemical Applications: Methanesulfonic acid-based electrolytes are used in electrochemical applications such as electrodeposition and redox flow batteries.
Aplicaciones Científicas De Investigación
-
Butane-1,4-diol
Industrial Use: Used as a solvent and in the manufacture of plastics, elastic fibers, and polyurethanes.
Organic Synthesis: Used in the synthesis of γ-butyrolactone and tetrahydrofuran.
-
Methanesulfonic Acid
Green Chemistry: Used as a reagent for green chemistry due to its strong acidity and high chemical stability.
Electrochemical Applications: Used in the electrodeposition of tin-lead solder and in redox flow batteries.
Extractive Metallurgy: Used in metal recovery and refining processes.
Mecanismo De Acción
-
Butane-1,4-diol
-
Methanesulfonic Acid
Comparación Con Compuestos Similares
-
Butane-1,4-diol
-
Methanesulfonic Acid
Propiedades
Fórmula molecular |
C6H18O8S2 |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
butane-1,4-diol;methanesulfonic acid |
InChI |
InChI=1S/C4H10O2.2CH4O3S/c5-3-1-2-4-6;2*1-5(2,3)4/h5-6H,1-4H2;2*1H3,(H,2,3,4) |
Clave InChI |
KMXUOSYEJAMGQU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.C(CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


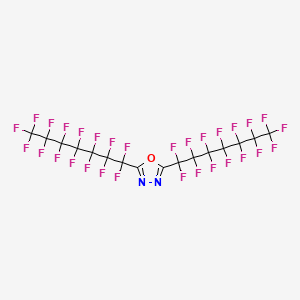
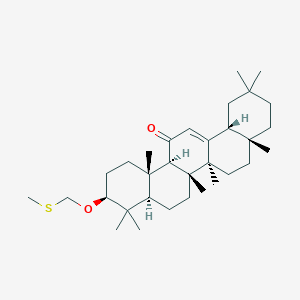


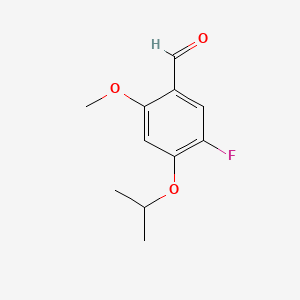
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
